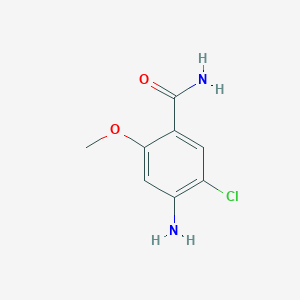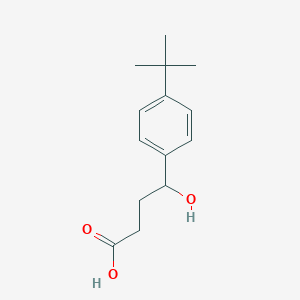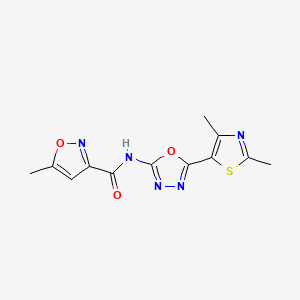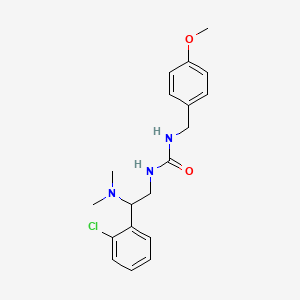
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 is specifically designed to target the T790M mutation, which is responsible for acquired resistance to first and second-generation EGFR TKIs.
Wirkmechanismus
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide specifically targets the T790M mutation in the EGFR gene, which is responsible for acquired resistance to first and second-generation EGFR TKIs. The drug irreversibly binds to the mutated receptor, blocking downstream signaling pathways and inhibiting cancer cell growth. This compound has a high selectivity for the mutated receptor, sparing normal cells from toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a potent antitumor effect in preclinical and clinical studies. The drug has demonstrated a high response rate in patients with the T790M mutation, with some patients achieving complete remission. This compound has also been shown to have a favorable safety profile, with fewer side effects compared to first and second-generation EGFR TKIs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has several advantages for lab experiments. The drug is highly selective for the T790M mutation, allowing for specific targeting of cancer cells. This compound has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical studies. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. The drug is also expensive, which may limit its availability for some research groups.
Zukünftige Richtungen
For research on N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide include the development of combination therapies, identification of biomarkers, and more efficient synthesis methods.
Synthesemethoden
The synthesis of N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide involves a series of chemical reactions starting from 2,3-difluoropyridine-4-carboxylic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with N-(3,3-dimethylbutan-2-yl)amine to form the amide. The amide is then treated with a reducing agent to produce the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The drug has shown promising results in patients with the T790M mutation, which is a major cause of resistance to first and second-generation EGFR TKIs. This compound has been shown to be effective in both in vitro and in vivo models of NSCLC, and has demonstrated a favorable safety profile in clinical trials.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2,3-difluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-7(12(2,3)4)16-11(17)8-5-6-15-10(14)9(8)13/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBATDZEGATSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)
![Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2938736.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)



![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)


![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)
